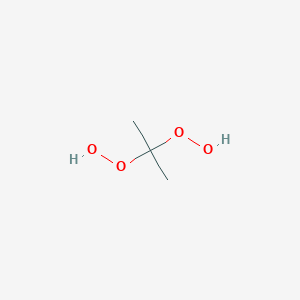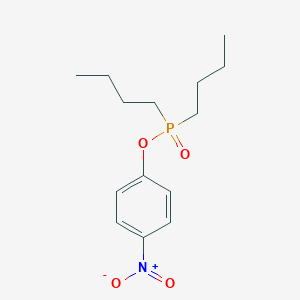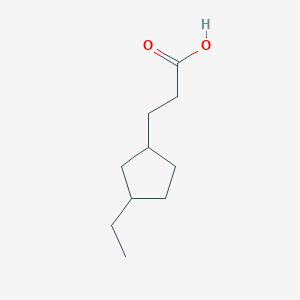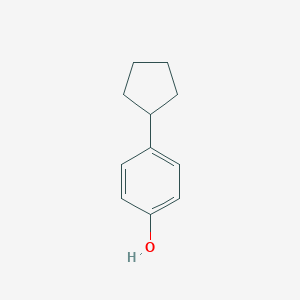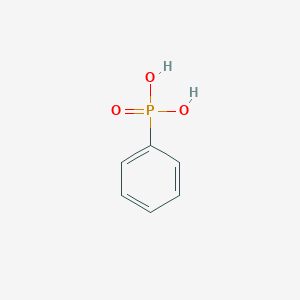
Phytanic acid methyl ester
描述
植烷酸甲酯,也称为3,7,11,15-四甲基十六烷酸甲酯,是一种长链脂肪酸甲酯。它是植烷酸的酯化形式,植烷酸是一种具有生物活性的多支链脂肪酸。 植烷酸主要由反刍动物从反式植醇合成,反式植醇是一种在叶绿素中酯化的化合物,叶绿素是植物的主要绿色色素 .
作用机制
植烷酸甲酯通过各种分子靶点和途径发挥其作用。它参与质子载体的作用,其中脂肪酸的质子化形式穿透膜,而ADP/ATP转运蛋白和其他整合膜蛋白则反向转运其阴离子形式。 这种机制对于理解其生物学效应和潜在的治疗应用至关重要 .
生化分析
Biochemical Properties
Phytanic acid methyl ester plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes and proteins, including those involved in the α-oxidation pathway. One of the key enzymes it interacts with is phytanoyl-CoA hydroxylase, which catalyzes the first step in the α-oxidation of phytanic acid. This interaction is crucial for the conversion of phytanic acid to pristanic acid, which can then undergo β-oxidation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPAR-α) and retinoid X receptor (RXR), which are transcription factors involved in lipid metabolism and energy homeostasis. This activation can lead to changes in gene expression that promote fatty acid oxidation and reduce lipid accumulation in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to PPAR-α and RXR, leading to the formation of heterodimers that regulate the transcription of target genes involved in lipid metabolism. Additionally, it can inhibit the activity of certain enzymes, such as acyl-CoA oxidase, which is involved in the β-oxidation of fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in lipid metabolism and energy homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote fatty acid oxidation and improve lipid metabolism. At high doses, it can have toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where the beneficial effects are seen at lower doses, while adverse effects occur at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the α-oxidation and β-oxidation of fatty acids. It interacts with enzymes such as phytanoyl-CoA hydroxylase and acyl-CoA oxidase, which are crucial for the metabolism of branched-chain fatty acids. These interactions can affect metabolic flux and alter the levels of metabolites involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and is distributed to various cellular compartments, including the mitochondria and peroxisomes, where it undergoes metabolic processing .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the peroxisomes and mitochondria. Its activity and function are influenced by its localization, as it undergoes α-oxidation in the peroxisomes and β-oxidation in the mitochondria. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments .
准备方法
植烷酸甲酯可以从反式植醇合成,反式植醇由微生物从叶绿素中释放出来。合成路线包括从天然来源(如新鲜草)中分离反式植醇,然后将其转化为植烷酸。 然后将植烷酸酯化形成植烷酸甲酯 .
工业生产方法通常涉及使用高速逆流色谱(HSCCC)从天然来源中分离反式植醇。 然后将反式植醇转化为植烷酸,随后酯化形成植烷酸甲酯 .
化学反应分析
植烷酸甲酯会经历各种化学反应,包括:
氧化: 这种反应涉及将氧添加到化合物中,通常导致形成羧酸。
还原: 这种反应涉及去除氧或添加氢,导致形成醇。
取代: 这种反应涉及用另一个官能团替换一个官能团,例如用另一个官能团替换酯基。
科学研究应用
植烷酸甲酯有各种科学研究应用,包括:
化学: 它被用作气相色谱法和核磁共振(NMR)光谱法中用于分析复杂混合物的标准品。
生物学: 它被研究用于其在代谢途径中的作用及其对细胞过程的影响。
医学: 正在对其潜在的治疗作用及其在代谢紊乱中的作用进行研究。
相似化合物的比较
植烷酸甲酯可以与其他类似化合物进行比较,例如:
棕榈酸甲酯: 另一种长链脂肪酸甲酯,但具有直链结构。
硬脂酸甲酯: 与棕榈酸甲酯类似,但碳链更长。
油酸甲酯: 一种不饱和脂肪酸甲酯,其结构中有一个双键。
属性
IUPAC Name |
methyl 3,7,11,15-tetramethylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21(22)23-6/h17-20H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWJUFPULQZGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340862 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118-77-0 | |
| Record name | Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phytanic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthesis methods for Methyl Phytanate, and are there any involving labeled precursors?
A1: Methyl Phytanate can be synthesized from Phytol through a two-step process. First, Phytol undergoes catalytic hydrogenation. Then, the resulting product is oxidized using chromium oxide, yielding Methyl Phytanate. This method has been successfully employed to produce Methyl Phytanate with a carbon-14 label (Methyl Phytanate-(14)C) using a labeled precursor. []
Q2: Besides the traditional GC/MS, are there alternative analytical techniques suitable for characterizing Methyl Phytanate?
A2: While Gas Chromatography-Mass Spectrometry (GC/MS) remains a standard technique for analyzing Methyl Phytanate, Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy offers a complementary approach for structural characterization. This method provides detailed information about the hydrogen atoms within the molecule, offering insights into its structure and purity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


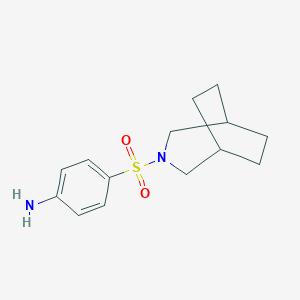

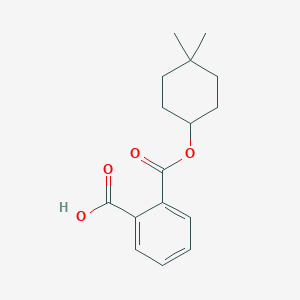

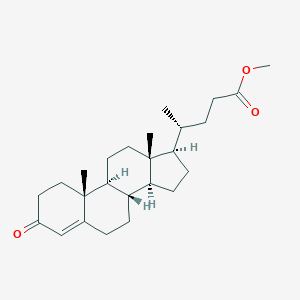

![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
